methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Overview
Description
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate, also known as MI-Naph, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is involved in various chemical synthesis processes. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, highlighting methods that could potentially involve similar compounds (Nemoto et al., 2016). Additionally, Kiwala et al. (2016) discussed the separation of stereoisomeric mixtures of compounds like nafronyl, which shares structural similarities with the compound (Kiwala et al., 2016).
Photophysical Studies
Pereira et al. (2010) conducted photophysical studies on new fluorescent indole derivatives, which might include or relate to compounds structurally similar to methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate (Pereira et al., 2010). These studies are crucial for understanding the fluorescence properties of such compounds and their potential applications.
Spectroscopic Characterization
In the field of spectroscopy, Al-Daffaay (2022) worked on the preparation and characterization of transition metal complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, which is structurally related to the compound of interest (Al-Daffaay, 2022). This kind of research is essential for developing new materials with potential applications in various fields.
Medicinal Chemistry and Biological Activity
In medicinal chemistry, Časar et al. (2005) investigated the reaction of similar compounds with ureas, leading to the synthesis of new polycyclic structures with potential biological activity (Časar et al., 2005). Moreover, Zoubi et al. (2018) synthesized Schiff bases metal complexes from related compounds, studying their antimicrobial potential (Zoubi et al., 2018). These studies highlight the importance of such compounds in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNVNWBKTWVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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